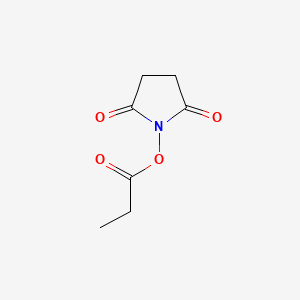

N-succinimidyl propionate

Description

The exact mass of the compound this compound is 171.05315777 g/mol and the complexity rating of the compound is 220. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASBXERNXVFUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952712 | |

| Record name | 1-(Propanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30364-55-7, 862415-66-5 | |

| Record name | N-(Propionyloxy)succinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30364-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Succinimidyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Propanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dioxopyrrolidin-1-yl propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 862415-66-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N-Succinimidyl Propionate (NSP)

This guide provides a comprehensive, technically-grounded protocol for the synthesis and purification of N-succinimidyl propionate (NSP). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a robust and reproducible workflow.

Introduction: The Role of this compound in Bioconjugation

This compound (NSP) is a valuable amine-reactive chemical crosslinker. It belongs to the class of N-hydroxysuccinimide (NHS) esters, which are widely employed to covalently link molecules to proteins, antibodies, and other biomolecules containing primary amines.[1] The propionate linker is a simple, short aliphatic chain that introduces a stable amide bond upon reaction with an amine, making NSP a critical tool for applications such as:

-

Protein Labeling: Attaching biotin, fluorophores, or other reporter molecules.

-

Drug Conjugation: Creating antibody-drug conjugates (ADCs) where a therapeutic agent is linked to a targeting antibody.

-

Surface Immobilization: Covalently attaching proteins or peptides to surfaces for assays and diagnostics.

The core of NSP's utility lies in the NHS ester functional group. This group is an excellent compromise between reactivity and stability. It is stable enough to be isolated and stored but highly reactive toward nucleophilic primary amines at a physiological to slightly alkaline pH (7.2-9).[2] This selectivity allows for targeted conjugation without significantly altering other functional groups on a biomolecule.

The Chemistry of NSP Synthesis: A Mechanistic Overview

The synthesis of this compound is a classic example of an esterification reaction, specifically the formation of an active ester. The most common and efficient method involves the coupling of propionic acid with N-hydroxysuccinimide (NHS) using a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC).[3][4]

The reaction proceeds through a well-understood mechanism:

-

Activation of Carboxylic Acid: The DCC molecule reacts with the carboxyl group of propionic acid to form a highly reactive O-acylisourea intermediate.[5]

-

Nucleophilic Attack by NHS: The hydroxyl group of N-hydroxysuccinimide then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.

-

Formation of NSP and Byproduct: This attack leads to the formation of the desired this compound ester and the byproduct, N,N'-dicyclohexylurea (DCU).[6]

A key advantage of using DCC is that the DCU byproduct is virtually insoluble in most common organic solvents, allowing for its simple removal by filtration.[3] This drives the reaction toward the products and greatly simplifies the initial purification step.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Typical Grade | Notes |

| Propionic Acid | 74.08 | ≥99% | Corrosive, handle with care. |

| N-Hydroxysuccinimide (NHS) | 115.09 | ≥98% | Irritant. |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | ≥99% | Toxic, moisture sensitive. |

| Ethyl Acetate (EtOAc) | 88.11 | Anhydrous | Reaction solvent. |

| Isopropanol (IPA) | 60.10 | ACS Grade | Recrystallization solvent. |

| Magnetic Stirrer & Stir Bar | - | - | - |

| Ice Bath | - | - | - |

| Filtration Apparatus | - | - | Buchner funnel, filter paper, flask. |

| Rotary Evaporator | - | - | For solvent removal. |

Step-by-Step Synthesis Workflow

The overall workflow involves reaction setup, incubation, byproduct removal, and initial product isolation.

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. thieme-connect.com [thieme-connect.com]

An In-Depth Technical Guide to N-Succinimidyl Propionate: Chemical Properties and Stability for Bioconjugation

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of N-succinimidyl propionate (NSP) and the broader class of N-hydroxysuccinimide (NHS) esters. Moving beyond a simple recitation of protocols, we delve into the core chemical principles, stability considerations, and reaction kinetics that govern the successful use of these powerful bioconjugation reagents. By understanding the causality behind experimental choices, researchers can optimize their workflows, troubleshoot challenges, and ensure the integrity of their conjugated biomolecules.

Introduction: The Role of NHS Esters in Bioconjugation

N-hydroxysuccinimide esters are a cornerstone of bioconjugation, valued for their ability to efficiently form stable amide bonds with primary amines on biomolecules.[1] This chemistry is the foundation for a vast array of applications, from fluorescently labeling antibodies and creating antibody-drug conjugates (ADCs) to immobilizing proteins on biosensor surfaces.[1][2][3][4] this compound is a specific, short-chain NHS ester used to introduce a propionyl group onto a molecule, serving as a fundamental tool for amine modification. Its reactivity is governed by the N-hydroxysuccinimide group, a good leaving group that facilitates the formation of a highly stable amide linkage.[1]

Core Chemical Properties of this compound

A thorough understanding of NSP's physical and chemical properties is essential for its proper handling, storage, and application in conjugation reactions.

| Property | Value | Source |

| Chemical Name | (2,5-dioxopyrrolidin-1-yl) propanoate | [5] |

| Synonyms | N-(Propionyloxy)succinimide, NSP | [5][6] |

| CAS Number | 30364-55-7 | [5][7] |

| Molecular Formula | C₇H₉NO₄ | [5][7] |

| Molecular Weight | 171.15 g/mol | [5][7] |

| Appearance | White to off-white solid/powder | [8][9] |

| Solubility | Soluble in organic solvents (DMSO, DMF); Insoluble or sparingly soluble in water.[8][9][10][11] |

The limited aqueous solubility of many NHS esters, including NSP, is a critical experimental consideration.[9][11] Consequently, the standard protocol involves preparing a concentrated stock solution in a dry, polar aprotic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][12][13][14]

The Reaction Mechanism: Nucleophilic Acyl Substitution

The conjugation of NSP to a biomolecule is a classic nucleophilic acyl substitution reaction. The process is highly selective for primary aliphatic amines, such as those found on the ε-amino group of lysine residues and the N-terminus of proteins.[1][2][15]

The key steps are:

-

Nucleophilic Attack: An unprotonated primary amine (R-NH₂) on the target biomolecule acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester.

-

Tetrahedral Intermediate Formation: This attack forms a highly unstable tetrahedral intermediate.

-

Collapse and Amide Bond Formation: The intermediate rapidly collapses, expelling the N-hydroxysuccinimide (NHS) leaving group and forming a new, highly stable amide bond between the propionyl group and the target biomolecule.[1]

Caption: Mechanism of NSP reacting with a primary amine.

Stability and the Competing Hydrolysis Reaction

The single most important factor determining the success of an NHS ester conjugation is managing its stability in aqueous media. NHS esters are moisture-sensitive and susceptible to hydrolysis, a competing reaction that renders the reagent inactive.[3][4][10]

Aminolysis vs. Hydrolysis:

-

Aminolysis (Desired Reaction): Reaction with a primary amine to form a stable amide bond.

-

Hydrolysis (Competing Reaction): Reaction with water to regenerate the carboxylic acid (propionic acid) and release the NHS leaving group. This hydrolyzed ester can no longer react with amines.[3][16]

The rates of these two competing reactions are critically dependent on several factors.

Effect of pH

The pH of the reaction buffer represents a crucial trade-off.

-

Low pH (e.g., < 7): Primary amines are predominantly protonated (R-NH₃⁺), making them non-nucleophilic and thus unreactive toward the NHS ester.[13] While hydrolysis is slow, the desired aminolysis reaction is also heavily suppressed.[17]

-

Optimal pH (7.0 - 9.0): A compromise is typically struck in this range, with pH 8.3-8.5 often recommended.[2][11][13] Here, a sufficient fraction of the primary amines are deprotonated and nucleophilic, allowing the aminolysis reaction to proceed efficiently.

-

High pH (e.g., > 9.0): While the concentration of nucleophilic amines is high, the rate of NHS ester hydrolysis becomes extremely rapid, significantly reducing the amount of active reagent available for conjugation.[11][13]

Effect of Temperature

Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[18] Therefore, conjugation reactions are typically performed at room temperature or 4°C to balance reaction speed with reagent stability.

Comparative Hydrolysis Rates

The structure of the carboxylic acid component influences the stability of the NHS ester. While specific data for this compound is part of a broader class, comparative data for various PEGylated NHS esters at pH 8.0 and 25°C highlights this variability.

| PEG NHS Ester Type | Abbreviation | Hydrolysis Half-life (minutes) |

| PEG-Succinimidyl Carboxymethylated | SCM | 0.75 |

| PEG-Succinimidyl Succinamide | SSA | 3.2 |

| mPEG2-NHS | - | 4.9 |

| PEG-Succinimidyl Succinate | SS | 9.8 |

| PEG-Succinimidyl Propionate | SPA | 16.5 |

| PEG-Succinimidyl Glutarate | SG | 17.6 |

| PEG-Succinimidyl Carbonate | SC | 20.4 |

| Data adapted from BenchChem.[18] |

This table illustrates that PEG-Succinimidyl Propionate (SPA) possesses moderate stability compared to other common NHS esters, offering a reasonable window for efficient conjugation before a majority of the reagent is hydrolyzed.[18]

Experimental Protocol: Protein Labeling with an NHS Ester

This protocol provides a self-validating system for the conjugation of an NHS ester to a protein, such as an IgG antibody. The causality for each step is explained to ensure robust and reproducible results.

Workflow Overview

Caption: Standard workflow for protein conjugation using an NHS ester.

Materials

-

Protein to be labeled (e.g., IgG antibody)

-

This compound (or other NHS ester)

-

Anhydrous DMSO

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or Phosphate Buffered Saline, PBS, pH 7.2-7.5)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification: Sephadex G-25 desalting column or similar gel filtration medium

Step-by-Step Methodology

Step 1: Prepare the Protein Solution

-

Action: Dissolve or buffer-exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL.[2]

-

Causality (Trustworthiness): The protein solution must be free of amine-containing stabilizers or buffers, such as Tris, glycine, or ammonium salts.[2] These molecules contain primary amines and will compete with the target protein for reaction with the NHS ester, drastically reducing conjugation efficiency.

Step 2: Prepare the NHS Ester Stock Solution

-

Action: Allow the vial of NSP to warm completely to room temperature before opening. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.[2][12]

-

Causality (Trustworthiness): NHS esters are highly sensitive to moisture.[10][12] Warming the vial prevents condensation of atmospheric moisture onto the cold powder upon opening. Anhydrous DMSO is used as the solvent because it is miscible with aqueous buffers but does not contain water that would prematurely hydrolyze the ester. This stock solution is unstable and must be prepared immediately before use.[11]

Step 3: Perform the Conjugation Reaction

-

Action: While gently stirring, add the calculated volume of the 10 mM NHS ester stock solution to the protein solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein. Allow the reaction to proceed for 1 hour at room temperature or 2 hours at 4°C.[2][]

-

Causality (Trustworthiness): A molar excess of the NHS ester is used to drive the reaction towards the desired product (aminolysis) and to overcome the competing hydrolysis reaction.[11] The optimal ratio depends on the protein concentration and the number of available amines and may require empirical optimization.

Step 4: Quench the Reaction

-

Action: Add the quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.[11]

-

Causality (Trustworthiness): The quenching buffer contains a high concentration of primary amines that will react with any remaining unreacted NHS ester, preventing non-specific modification of other molecules in downstream applications.

Step 5: Purify the Conjugate

-

Action: Separate the labeled protein from excess reagent, the hydrolyzed ester, and the NHS leaving group using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[2]

-

Causality (Trustworthiness): Purification is essential to remove small molecule contaminants that could interfere with downstream assays or affect the stability of the final conjugate.

Potential Side Reactions and Troubleshooting

While reaction with lysine is dominant, NHS esters can also react with other nucleophilic residues, though typically to a lesser extent. Reaction with the imidazole nitrogen of histidine can occur, but the resulting product is generally unstable.[15] The primary challenge in NHS ester chemistry is not side reactions with the protein, but rather the overwhelming competition from hydrolysis. If conjugation efficiency is low, consider optimizing the pH, increasing the molar excess of the NHS ester, or ensuring the absolute dryness of the DMSO used for the stock solution.

Safe Handling and Storage

-

Handling: this compound should be handled in a well-ventilated area, avoiding contact with skin, eyes, and clothing.[20][21] Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn.

-

Storage: The solid reagent is sensitive to moisture.[10] It should be stored at -20°C, protected from light, and kept tightly sealed with a desiccant.[6][11][22] Before use, the container must be allowed to equilibrate to room temperature to prevent moisture condensation.

Conclusion

This compound and other NHS esters are indispensable reagents in the scientist's toolkit for bioconjugation. Their effectiveness, however, is not guaranteed by simply following a protocol. A deep understanding of the underlying chemistry—specifically the delicate balance between aminolysis and hydrolysis—is paramount. By controlling critical parameters such as pH, temperature, and reagent purity, and by appreciating the rationale behind each step of the workflow, researchers can transform this powerful chemistry into a reliable and reproducible method for creating precisely modified biomolecules for a new generation of diagnostics and therapeutics.

References

-

N-Succinimidyl 3-(4-hydroxyphenyl)propionate | C13H13NO5 | CID 99557. PubChem, National Center for Biotechnology Information.[Link]

-

N-(Propionyloxy)succinimide | C7H9NO4 | CID 122354. PubChem, National Center for Biotechnology Information.[Link]

-

DSP Crosslinker - Dithiobis(succinimidyl Propionate). ProChem, Inc.[Link]

-

This compound. Amerigo Scientific.[Link]

-

Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. PubMed, National Center for Biotechnology Information.[Link]

-

Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, ACS Publications.[Link]

-

SPDP (Succinimidyl 3-[2-pyridyldithio] propionate). Nanocs.[Link]

-

Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ACS Publications.[Link]

-

Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central, National Institutes of Health.[Link]

-

Reaction mechanism of N-succinimidyl-3-(2-pyridyldithio)- propionate... ResearchGate.[Link]

-

Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI.[Link]

-

Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent. PubMed, National Center for Biotechnology Information.[Link]

-

Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. mAbs, Taylor & Francis Online.[Link]

-

The high rate of irreversible hydrolysis for the succinimide motif for... ResearchGate.[Link]

-

Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, ACS Publications.[Link]

-

Crosslinking reaction for primary amines of PEI and dithiobis... ResearchGate.[Link]

-

Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. Scientific Reports, Nature.[Link]

-

Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube.[Link]

-

3,3'-Dithiobis(succinimidyl propionate) | C14H16N2O8S2 | CID 93313. PubChem, National Center for Biotechnology Information.[Link]

-

Reactions of Surface Amines with Heterobifunctional Cross-Linkers Bearing Both Succinimidyl Ester and Maleimide for Grafting Biomolecules. ResearchGate.[Link]

-

Traditional reactions for NP bioconjugation. ResearchGate.[Link]

-

pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry, Springer.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biotium.com [biotium.com]

- 3. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-(Propionyloxy)succinimide | C7H9NO4 | CID 122354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. scbt.com [scbt.com]

- 8. CAS 68181-17-9: N-Succinimidyl 3-(2-pyridyldithio)propiona… [cymitquimica.com]

- 9. DSP Crosslinker - Dithiobis(succinimidyl Propionate) [prochemonline.com]

- 10. N-Succinimidyl 3-maleimidopropionate | 55750-62-4 [chemicalbook.com]

- 11. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 50 mg - FAQs [thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. youtube.com [youtube.com]

- 16. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. This compound, [PROPIONATE-2,3-3H]- [chemicalbook.com]

Navigating the Nuances of N-Succinimidyl Propionate: A Technical Guide to Solubility and Stability in Bioconjugation

Introduction: The Role of N-Succinimidyl Propionate in Modern Bioconjugation

This compound (NSP) is a non-cleavable, amine-reactive chemical modification reagent widely utilized in biochemical and pharmaceutical research.[1] Its primary application lies in the covalent labeling of proteins, peptides, and other biomolecules containing primary amine groups, such as the lysine side chain or the N-terminus. The propionate group, once conjugated, provides a simple and stable modification. This guide offers an in-depth exploration of the critical physicochemical properties of NSP, focusing on its solubility in Dimethyl Sulfoxide (DMSO) and various aqueous buffer systems, and its stability against hydrolysis. Understanding these parameters is paramount for designing robust and reproducible bioconjugation protocols, ensuring high labeling efficiency while minimizing unwanted side reactions.

I. Physicochemical Properties of this compound

A foundational understanding of the chemical and physical characteristics of this compound is essential for its effective use. These properties dictate its storage, handling, and behavior in solution.

| Property | Value | Source(s) |

| Chemical Name | 1-(propionyloxy)pyrrolidine-2,5-dione | [1] |

| Synonyms | NSP | [2] |

| CAS Number | 30364-55-7 | [1][2] |

| Molecular Formula | C₇H₉NO₄ | [1] |

| Molecular Weight | 171.15 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage | Store at -20°C, desiccated | [2][3] |

II. Solubility Profile of this compound

The efficiency of any labeling reaction is contingent upon the successful dissolution of the reagent. This compound, like many other N-hydroxysuccinimide (NHS) esters, exhibits a distinct solubility profile that researchers must navigate carefully.

A. Solubility in Organic Solvents: The Central Role of DMSO

This compound is readily soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). DMSO is generally the preferred solvent due to its high solvating power for a wide range of organic compounds and its miscibility with water.[4]

While a precise, empirically determined solubility value for NSP in DMSO is not widely published, data from the closely related and larger homobifunctional crosslinker, Dithiobis(succinimidyl propionate) (DSP), indicates a solubility of approximately 30 mg/mL in DMSO.[5] It is reasonable to infer that NSP, being a smaller molecule, has a comparable or greater solubility in DMSO. For most applications, preparing a 10-50 mM stock solution in anhydrous (dry) DMSO is a common and effective practice.

Causality Behind DMSO as the Solvent of Choice:

-

Aprotic Nature: DMSO is an aprotic solvent, meaning it does not have acidic protons. This is critical because it prevents reaction with the highly electrophilic NHS ester, thus preserving its reactivity towards the target primary amines.

-

High Polarity: The high polarity of DMSO effectively disrupts the crystal lattice of solid NSP, facilitating its dissolution.

-

Water Miscibility: DMSO is miscible with water in all proportions, which allows for the straightforward dilution of the NSP stock solution into the aqueous reaction buffer with minimal risk of immediate precipitation.

B. Solubility in Aqueous Buffers: A Critical Limitation

This compound is sparingly soluble in aqueous buffers. Direct dissolution of solid NSP into an aqueous medium is inefficient and not recommended. The standard and validated procedure is to first prepare a concentrated stock solution in anhydrous DMSO and then add the required volume of this stock to the aqueous reaction buffer containing the protein or biomolecule to be labeled.

Even with this method, the final concentration of the organic solvent should be kept to a minimum (typically <10% v/v) to avoid potential denaturation of the target protein. Upon dilution into the aqueous buffer, some haziness may be observed, especially at higher concentrations, which can be an indication of the compound's low aqueous solubility.

III. Stability and Hydrolysis of this compound in Aqueous Buffers

The primary challenge in working with NSP and other NHS esters in aqueous environments is the competing hydrolysis reaction, where the ester is cleaved by water, rendering it inactive for conjugation. This process is highly dependent on the pH of the solution.

A. The Mechanism of Hydrolysis

In the presence of water, the ester linkage of this compound is susceptible to nucleophilic attack by water or hydroxide ions. This results in the release of N-hydroxysuccinimide (NHS) and the formation of propionic acid, neither of which can participate in the desired amidation reaction.

Caption: Hydrolysis of this compound.

B. The Critical Role of pH in NSP Stability

The rate of hydrolysis of the NHS ester is significantly influenced by pH. The half-life of the ester decreases as the pH increases.

-

Acidic pH (pH < 6.0): Hydrolysis is relatively slow, but the desired reaction with primary amines is also inefficient because the amine groups (pKa ~9-10.5) are predominantly protonated (-NH₃⁺) and thus not nucleophilic.

-

Neutral to Slightly Basic pH (pH 7.0 - 8.5): This range represents the optimal compromise for most bioconjugation reactions. There is a sufficient concentration of deprotonated, nucleophilic primary amines (-NH₂) to allow for efficient labeling, while the rate of hydrolysis is manageable.

-

Basic pH (pH > 8.5): The rate of hydrolysis increases dramatically, leading to a very short half-life for the NHS ester. This significantly reduces the efficiency of the labeling reaction as the reagent is rapidly inactivated.

A study on a related compound, PEG-Succinimidyl Propionate (SPA), reported a hydrolysis half-life of 16.5 minutes at pH 8.0 and 25°C.[6] This provides a valuable benchmark for the stability of the succinimidyl propionate moiety. The half-life of NHS esters typically increases by a factor of approximately three for every one-unit decrease in pH.[6]

Caption: pH-dependent kinetics of aminolysis and hydrolysis.

IV. Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating by incorporating best practices that account for the solubility and stability characteristics of this compound.

A. Recommended Buffers for NSP Conjugation

The choice of buffer is critical to avoid unintended reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.

Recommended Buffers:

-

Phosphate-Buffered Saline (PBS): pH 7.2-7.4

-

HEPES Buffer: pH 7.0-8.0

-

Bicarbonate/Carbonate Buffer: pH 8.0-8.5

-

Borate Buffer: pH 8.0-8.5

B. Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a concentrated stock solution of NSP in anhydrous DMSO. This stock solution should be prepared fresh immediately before use.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture onto the solid.

-

Weighing: In a fume hood, weigh out the desired amount of NSP into a clean, dry microcentrifuge tube.

-

Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

-

Mixing: Vortex the tube thoroughly until the solid NSP is completely dissolved.

-

Immediate Use: Proceed immediately to the labeling reaction (Protocol 2). Do not store the DMSO stock solution, as DMSO is hygroscopic and will absorb moisture from the air, leading to the hydrolysis of the NHS ester.

C. Protocol 2: General Procedure for Protein Labeling with NSP

This protocol provides a general workflow for the covalent labeling of a protein with NSP. The molar ratio of NSP to protein may need to be optimized depending on the protein and the desired degree of labeling.

Caption: Experimental workflow for protein labeling with NSP.

Materials:

-

Protein solution in a recommended amine-free buffer (e.g., PBS, pH 7.4)

-

Freshly prepared this compound stock solution in anhydrous DMSO (from Protocol 1)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is at the desired concentration in an appropriate amine-free buffer at a pH between 7.0 and 8.5. The protein solution should be free of any stabilizers that contain primary amines, such as BSA or glycine.

-

Initiate Reaction: While gently stirring or vortexing the protein solution, add the calculated amount of the freshly prepared NSP stock solution. A molar excess of 10-20 fold of NSP over the protein is a common starting point.

-

Reaction Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C. The reaction should be protected from light if the NSP is conjugated to a fluorophore.

-

Quench Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any remaining unreacted NSP. Incubate for an additional 15-30 minutes.

-

Purification: Remove the excess, unreacted, and hydrolyzed NSP, as well as the quenching reagent, by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Characterization: The labeled protein is now ready for downstream applications. The degree of labeling can be determined using appropriate analytical techniques, such as mass spectrometry.

V. Conclusion and Best Practices

The successful use of this compound in bioconjugation hinges on a clear understanding of its solubility and stability. By adhering to the principles and protocols outlined in this guide, researchers can maximize the efficiency and reproducibility of their labeling experiments.

Key Takeaways:

-

Always use anhydrous DMSO to prepare fresh stock solutions of NSP immediately before use.

-

Never attempt to dissolve NSP directly in aqueous buffers.

-

Conduct labeling reactions in amine-free buffers at a pH between 7.0 and 8.5 to balance amine reactivity and NSP stability.

-

Be mindful of the competing hydrolysis reaction, which is accelerated at higher pH values.

-

Always quench the reaction to consume any unreacted NSP.

-

Purify the labeled protein to remove reaction byproducts.

By implementing these field-proven insights, researchers, scientists, and drug development professionals can confidently employ this compound as a reliable tool in their bioconjugation workflows.

References

-

Novandi Chemistry AB. This compound, [³H]. Accessed January 8, 2026. [Link]

- Tang, Y. S., Davis, A. M., & Kitcher, J. P. (1983). This compound: Characterisation and optimum conditions for use as a tritium labelling reagent for proteins. Journal of Labelled Compounds and Radiopharmaceuticals, 20(2), 277-284.

- Kummer, U., Thiel, E., Doxiadis, I., Eulitz, M., Sladoljev, S., & Thierfelder, S. (1981). Tritium radiolabeling of antibodies to high specific activity with N-succinimidyl [2,3-3H] propionate: use in detecting monoclonal antibodies. Journal of immunological methods, 42(3), 367–374.

- Hermanson, G. T. (2013).

- Mattson, G., Conklin, E., Desai, S., Nielander, G., Savage, M. D., & Morgensen, S. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17(3), 167-183.

-

Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. Accessed January 8, 2026. [Link]

- O'Donnell, M. J., & Portoghese, P. S. (2009).

- Mädler, S., Bich, C., Touboul, D., & Zenobi, R. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of mass spectrometry : JMS, 44(5), 694–706.

Sources

The Practitioner's Handbook to NHS Ester Bioconjugation: From Core Principles to Robust Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical understanding of N-Hydroxysuccinimide (NHS) ester reactivity in bioconjugation. Moving beyond simple protocols, we delve into the fundamental chemistry, kinetic considerations, and practical nuances that underpin successful and reproducible conjugation outcomes. Our focus is on building a robust framework of knowledge that empowers you to optimize your experimental design, troubleshoot challenges, and confidently apply this powerful chemistry to a wide array of applications, from fluorescent labeling to the development of antibody-drug conjugates (ADCs).

The Chemistry of Amine Acylation: A Tale of Two Nucleophiles

N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation due to their ability to efficiently and selectively react with primary amines to form stable amide bonds.[1][2] This reaction is the workhorse for labeling proteins, antibodies, and other biomolecules.[1][3] The primary targets for this chemistry are the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides.[1][]

The core of this process is a nucleophilic acyl substitution reaction.[] An unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond.[5][6]

However, in aqueous environments, a critical competing reaction exists: the hydrolysis of the NHS ester.[2][6] Water, although a weaker nucleophile than a primary amine, is present at a much higher molar concentration and can also attack the carbonyl carbon of the ester.[5][7] This leads to the formation of an unreactive carboxylic acid and the release of NHS, ultimately reducing the efficiency of the desired conjugation.[2] The success of any NHS ester conjugation is therefore a kinetic race between aminolysis (the desired reaction) and hydrolysis (the competing side reaction).[8]

The Critical Role of pH: Balancing Reactivity and Stability

The pH of the reaction buffer is the single most critical parameter governing the outcome of an NHS ester conjugation.[8][9] It directly influences both the nucleophilicity of the target amine and the stability of the NHS ester.

-

Low pH (<7.2): At acidic pH, primary amines are predominantly protonated (R-NH₃⁺), which renders them non-nucleophilic and unreactive towards the NHS ester.[1][8]

-

Optimal pH (7.2 - 8.5): This range represents the "sweet spot" for NHS ester reactions.[][6] It provides a sufficient concentration of deprotonated, reactive primary amines for efficient conjugation while keeping the rate of hydrolysis manageable.[8] The most commonly recommended pH for optimal labeling is between 8.3 and 8.5.[9][10]

-

High pH (>8.5): As the pH increases, the rate of NHS ester hydrolysis escalates dramatically.[7][8] This can lead to a significant loss of the reactive ester before it has a chance to react with the target amine, thereby reducing the overall yield of the conjugate.[9]

The following table summarizes the profound impact of pH on the stability of NHS esters in aqueous solutions.

| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |

| 7.0 | 0 | 4-5 hours | [8][11][12] |

| 7.0 | Room Temperature | ~7 hours | [8][13] |

| 8.0 | 4 | ~1 hour | [8] |

| 8.5 | Room Temperature | 125-180 minutes | [8] |

| 8.6 | 4 | 10 minutes | [8][11][12] |

| 9.0 | Room Temperature | Minutes | [8][13][14] |

Key Reaction Parameters for Success

Beyond pH, several other factors must be carefully controlled to ensure a successful and reproducible bioconjugation reaction.

Temperature: NHS ester reactions are typically performed at room temperature or 4°C.[1] Lower temperatures can be advantageous for minimizing the competing hydrolysis reaction, especially when working with sensitive proteins or when longer reaction times are necessary.[1][8]

Buffer Composition: It is imperative to use buffers that are free of primary amines, such as Tris or glycine.[11][14] These buffers will compete with the target biomolecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.[15] Suitable amine-free buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers.[1][11]

NHS Ester Reagent Preparation and Storage: NHS esters are susceptible to hydrolysis from atmospheric moisture.[14] Therefore, they should be stored desiccated at -20°C or -80°C.[7] Before opening a vial of NHS ester, it is crucial to allow it to fully equilibrate to room temperature to prevent condensation of moisture onto the product.[7][14] For water-insoluble NHS esters, a high-purity, anhydrous grade of a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) should be used for initial dissolution.[9][15] It is important to use high-quality DMF, as it can degrade over time to form dimethylamine, which will react with the NHS ester.[9][10] NHS ester solutions should always be prepared fresh immediately before use and should not be stored.[2][15]

Protein Concentration and Molar Ratio: Higher concentrations of the protein and the NHS ester reagent can favor the desired bimolecular aminolysis reaction over the unimolecular hydrolysis reaction.[1] A protein concentration of 1-10 mg/mL is generally considered optimal.[9][10] For initial experiments, a 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point.[2] However, the optimal molar ratio can vary depending on the protein and the desired degree of labeling, and may require empirical optimization.[9]

Visualizing the Reaction Landscape

To better understand the chemical transformations and the overall workflow, the following diagrams illustrate the key processes involved in NHS ester bioconjugation.

Caption: NHS Ester Reaction: Aminolysis vs. Hydrolysis.

Caption: General Experimental Workflow for Bioconjugation.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for common NHS ester applications.

General Protocol for Protein Labeling with an NHS Ester

This protocol describes a general procedure for labeling a protein, such as an antibody, with a molecule functionalized with an NHS ester (e.g., a fluorescent dye).[2][9][16]

Materials:

-

Protein to be labeled (e.g., IgG antibody)

-

NHS ester-functionalized molecule (e.g., fluorescent dye)

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or 0.1 M phosphate buffer, pH 7.2-7.5)[9][16]

-

Purification column (e.g., size-exclusion chromatography/desalting column)[1][9]

-

Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)[11]

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[9][10] If the protein is already in a buffer containing primary amines (like Tris), it must be exchanged into an appropriate amine-free buffer via dialysis or a desalting column.[16][17]

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).[2][3]

-

Perform the Conjugation Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the NHS ester stock solution.[2] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[17]

-

Incubate: Allow the reaction to proceed for 0.5-4 hours at room temperature or overnight at 4°C.[9][11] The optimal reaction time may need to be determined empirically. Protect from light if using a light-sensitive label.[16]

-

Quench the Reaction (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added to a final concentration of 50-100 mM.[11][18]

-

Purify the Conjugate: Remove unreacted NHS ester and the NHS byproduct by passing the reaction mixture through a size-exclusion or desalting column equilibrated with a suitable storage buffer (e.g., PBS).[1][9]

-

Characterize and Store: Determine the degree of labeling (DOL) using spectrophotometry. Store the purified conjugate at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[3]

Quality Control: A Simple Test for NHS Ester Reactivity

If you suspect that your NHS ester reagent has lost its reactivity due to hydrolysis, you can perform a simple qualitative test.[14] This test is based on the principle that the hydrolysis of the ester releases N-hydroxysuccinimide, which has a characteristic absorbance at 260-280 nm.[14][15]

Materials:

-

NHS ester reagent

-

Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)[15]

-

0.5 M NaOH[15]

-

Spectrophotometer and quartz cuvettes

Procedure:

-

Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of the amine-free buffer.[13][15]

-

Prepare Control: Prepare a control tube with 2 mL of the same buffer.[13]

-

Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the absorbance of the NHS ester solution.[13][15]

-

Induce Hydrolysis: To the NHS ester solution, add a small volume of 0.5 M NaOH (e.g., 100 µL to 1 mL of solution) and mix.[15]

-

Final Absorbance Reading: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.[13][15]

-

Interpretation: If the final absorbance is measurably greater than the initial absorbance, the NHS ester reagent is active.[13][14]

Applications in Research and Drug Development

The reliability and efficiency of NHS ester chemistry have made it a staple in numerous applications:

-

Fluorescent Labeling: Covalently attaching fluorescent dyes to antibodies and proteins for use in immunoassays, microscopy, and flow cytometry.[9]

-

Biotinylation: Labeling proteins with biotin for affinity purification and detection applications.[14]

-

Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[][19]

-

Surface Immobilization: Attaching proteins to surfaces for the development of biosensors and immunoassays.[20]

-

Crosslinking: Using homobifunctional or heterobifunctional NHS ester crosslinkers to study protein-protein interactions.[][12]

By mastering the principles outlined in this guide, researchers can effectively harness the power of NHS ester chemistry to generate high-quality, well-defined bioconjugates for a vast range of scientific endeavors.

References

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

Zhang, W., et al. (2021). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols, 1(6), e173. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Hydroxysuccinimide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Bioconjugation: A Guide to Amine-Reactive NHS Esters. Retrieved from [Link]

-

Cline, G. W., & Hanna, S. B. (1988). Kinetics and Mechanisms of the Aminolysis of N-Hydroxysuccinimide Esters in Aqueous Buffers. The Journal of Organic Chemistry, 53(15), 3583–3586. Retrieved from [Link]

-

Barré, E., et al. (2017). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Organic Preparations and Procedures International, 49(6), 481-512. Retrieved from [Link]

-

Vandell, V. E., et al. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. Langmuir, 30(43), 12876-85. Retrieved from [Link]

-

Vandell, V. E., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(43), 12876-12885. Retrieved from [Link]

-

Cline, G. W., & Hanna, S. B. (1987). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Journal of the American Chemical Society, 109(10), 3087-3091. Retrieved from [Link]

-

Meyer, T. A. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. glenresearch.com [glenresearch.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. interchim.fr [interchim.fr]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AE [thermofisher.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. biotium.com [biotium.com]

- 17. broadpharm.com [broadpharm.com]

- 18. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 20. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering Protein Modification: An In-depth Technical Guide to N-Succinimidyl Propionate

For researchers, scientists, and drug development professionals venturing into the intricate world of protein chemistry, the ability to selectively modify proteins is a cornerstone of innovation. Whether for creating antibody-drug conjugates (ADCs), developing diagnostic assays, or probing protein structure and function, the covalent modification of proteins is a critical technique. Among the arsenal of reagents available for this purpose, N-succinimidyl (NHS) esters are workhorses for their ability to efficiently react with primary amines on proteins. This guide provides a comprehensive technical overview of a fundamental NHS ester, N-succinimidyl propionate (NSP), designed for those new to the field. We will delve into its core chemistry, provide practical, field-tested protocols, and offer insights into ensuring reproducible and meaningful results.

The Fundamental Chemistry of N-Succinimidyl Esters

At its core, this compound is an amine-reactive reagent. It belongs to the class of N-hydroxysuccinimide esters, which are widely used to label proteins and other biomolecules containing primary amines.[1][2] The key to their utility lies in the N-hydroxysuccinimide (NHS) group, which is an excellent leaving group.[2] This makes the carbonyl carbon of the ester highly susceptible to nucleophilic attack.

In the context of protein chemistry, the primary nucleophiles are the deprotonated ε-amino groups of lysine residues and the α-amino group at the N-terminus of the polypeptide chain.[1][2] The reaction is a nucleophilic acyl substitution, resulting in the formation of a stable amide bond between the propionate moiety and the protein, with the release of N-hydroxysuccinimide as a byproduct.[1]

The reaction is highly dependent on pH.[1] For the primary amine on the protein to be nucleophilic, it must be in its deprotonated state.[1] This is favored at a slightly alkaline pH. However, a competing reaction, hydrolysis, also occurs at alkaline pH, where the NHS ester reacts with water instead of the protein's amine.[1][3][4] This hydrolysis reaction reduces the efficiency of the labeling process.[3][4] Therefore, a careful balance must be struck, with the optimal pH for most NHS ester labeling reactions being between 7.2 and 8.5.[1][5]

Caption: Reaction of this compound with a protein's primary amine.

Experimental Protocol: Protein Modification with this compound

This protocol provides a general framework for the modification of proteins using NSP. It is crucial to note that the optimal conditions, particularly the molar ratio of NSP to protein, may need to be determined empirically for each specific protein and application.

Materials and Reagents

-

Protein of interest

-

This compound (NSP)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate buffer, pH 8.3. Crucially, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NSP. [2][6]

-

Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification system: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis cassette

Step-by-Step Methodology

-

Prepare the Protein Solution:

-

Prepare the NSP Stock Solution:

-

Allow the vial of NSP to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of NSP in anhydrous DMSO or DMF.[2] For example, for NSP with a molecular weight of 171.15 g/mol , dissolve 1.71 mg in 1 mL of anhydrous DMSO.

-

This stock solution should be prepared immediately before use as NHS esters are susceptible to hydrolysis.[7]

-

-

Perform the Labeling Reaction:

-

Calculate the required volume of the NSP stock solution. A typical starting point is a 10- to 20-fold molar excess of NSP to the protein.[1][2]

-

While gently stirring or vortexing the protein solution, add the NSP stock solution dropwise.[1]

-

Limit the volume of the organic solvent to ≤10% of the total reaction volume to avoid protein precipitation.[1]

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1] For reactions at 4°C, extend the incubation time to 2-4 hours.[6]

-

-

Quench the Reaction (Optional):

-

To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM.[2]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purify the Conjugate:

Caption: Experimental workflow for protein labeling with this compound.

Quantitative Considerations

The degree of labeling can be influenced by several factors. The table below summarizes key parameters and their typical starting points for optimization.

| Parameter | Recommended Range | Rationale & Key Considerations |

| NSP:Protein Molar Ratio | 5:1 to 20:1 | Highly dependent on the protein's number of accessible primary amines and the desired degree of labeling. Start with a 10:1 ratio and optimize.[1] |

| Protein Concentration | 2-5 mg/mL | Higher concentrations can improve labeling efficiency.[2][7] |

| Reaction pH | 7.2 - 8.5 | Balances the need for deprotonated amines with the risk of NHS ester hydrolysis. pH 8.3 is a common starting point.[1][5] |

| Reaction Time | 1-2 hours at RT | Longer incubation times may be needed for less reactive proteins or lower temperatures. |

| Temperature | Room Temperature (or 4°C) | Room temperature is generally sufficient. 4°C can be used if the protein is unstable, but reaction times should be extended.[6] |

Applications in Research and Drug Development

While NSP itself introduces a simple propionate group, its fundamental structure is the basis for a wide array of more complex reagents used in various applications:

-

Radiolabeling: Tritiated NSP ([³H]-NSP) is used to introduce a radioactive tag onto proteins for detection and quantification in various assays.[8][9][10]

-

Foundation for Heterobifunctional Crosslinkers: The NSP scaffold is a component of more complex molecules designed to link two different biomolecules. For instance, N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) contains an NHS ester to react with amines and a pyridyldithio group to react with sulfhydryls, enabling the creation of protein-protein conjugates.[11][12][13][14] This is particularly relevant in the development of antibody-drug conjugates (ADCs).[15]

-

Surface Immobilization: Derivatives of NSP, such as dithiobis(succinimidyl propionate) (DSP), are used to functionalize surfaces (e.g., gold films for biosensors) with NHS esters, which can then be used to covalently immobilize proteins.[3][16][17]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | - Hydrolyzed NSP: Reagent was exposed to moisture or aqueous buffer for too long before use.- Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine).- Low Protein Concentration: Reaction kinetics are unfavorable. | - Prepare NSP stock solution fresh in anhydrous solvent.- Use a non-amine-containing buffer like phosphate or bicarbonate.- Increase the protein concentration if possible. |

| Protein Precipitation | - Excess Organic Solvent: The volume of DMSO or DMF added to the protein solution is too high. | - Keep the volume of the organic solvent to ≤10% of the total reaction volume. Add the NSP solution slowly while vortexing.[1] |

| Inconsistent Results | - Degraded NSP: Improper storage of the solid reagent.- Inaccurate Protein Concentration: Incorrect molar ratio calculation. | - Aliquot the solid NSP upon receipt and store desiccated at -20°C.[18]- Re-measure the protein concentration before each labeling reaction.[1] |

Safety and Handling

This compound and related compounds should be handled with care.

-

Personal Protective Equipment: Always wear protective gloves, clothing, and eye protection.[19][20]

-

Handling: Avoid all personal contact, including inhalation of dust or fumes.[19][21] Use in a well-ventilated area.[19][20] Do not eat, drink, or smoke when handling.[19][21]

-

Storage: Store in a cool, dry, and well-ventilated place, typically at -20°C for long-term stability.[18][20] Keep containers tightly sealed and protected from moisture to prevent hydrolysis.[21]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[20] If on skin, wash with plenty of soap and water.[20] If inhaled, move to fresh air.[20] Seek medical attention if irritation persists.[20]

Conclusion

This compound represents a foundational tool in the protein chemist's toolkit. Understanding its reaction mechanism, the critical parameters that govern its efficiency, and the potential pitfalls is essential for its successful application. While often serving as the chemical backbone for more complex reagents, a firm grasp of the principles outlined in this guide will empower researchers to confidently and effectively modify proteins, paving the way for advancements in therapeutics, diagnostics, and fundamental biological research.

References

-

Carlsson, J., Drevin, H., & Axén, R. (1978). Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent. Biochemical Journal, 173(3), 723–737. [Link]

-

Carlsson, J., Drevin, H., & Axén, R. (1978). Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent. PubMed. [Link]

-

Wagner, A. M., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(45), 13687–13696. [Link]

-

Wagner, A. M., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition Between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed. [Link]

-

Wagner, A. M., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. [Link]

-

Carlsson, J., Drevin, H., & Axén, R. (1978). Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunct. SciSpace. [Link]

-

Haas, E., & Toder, A. (1980). Protein labelling with 3H-NSP (N-succinimidyl-[2,3-3H]propionate). Journal of Cell Science, 43, 319–328. [Link]

-

Haas, E., & Toder, A. (1980). Protein labelling with 3H-NSP (N-succinimidyl-[2,3-3H]propionate). PubMed. [Link]

-

SPDP (Succinimidyl 3-[2-pyridyldithio] propionate). Nanocs. [Link]

-

This compound, [³H]. Novandi Chemistry AB. [Link]

-

Wagner, A. M., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [Link]

-

Appendix: Preparation of N-succinimidyl 3-(4-hydroxyphenyl)propionate. PubMed Central. [Link]

-

The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. biotium.com [biotium.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Protein labelling with 3H-NSP (N-succinimidyl-[2,3-3H]propionate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, [³H] - Novandi Chemistry AB - Radiosynthesis Expertise [novandi.se]

- 11. Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. SPDP (Succinimidyl 3-[2-pyridyldithio] propionate) [nanocs.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. fishersci.com [fishersci.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to Dithiobis(succinimidyl propionate) (DSP)

Introduction: The Power of Proximity in Biological Systems

In the intricate landscape of cellular biology, the transient and dynamic interactions between proteins form the bedrock of nearly all functional processes. Understanding these protein-protein interactions (PPIs) is paramount for elucidating complex signaling pathways, characterizing disease mechanisms, and developing novel therapeutics. However, many of these interactions are weak or fleeting, making them notoriously difficult to capture and analyze using conventional methods like co-immunoprecipitation. This is where chemical crosslinking emerges as an indispensable tool, and among the vast arsenal of crosslinkers, Dithiobis(succinimidyl propionate), commonly known as DSP or Lomant's Reagent, stands out for its versatility and clever design.[1][2][3]

This guide provides a deep dive into the core characteristics, mechanism, and practical application of DSP. As a Senior Application Scientist, my goal is not merely to present protocols, but to impart the underlying principles and field-proven insights that enable robust experimental design and confident data interpretation for researchers, scientists, and drug development professionals.

Core Characteristics of DSP: A Chemist's Perspective

DSP is a homobifunctional, thiol-cleavable crosslinking agent.[1][4][5] This description, while accurate, contains several key concepts that warrant a detailed explanation.

-

Homobifunctional: DSP possesses two identical reactive groups, N-hydroxysuccinimide (NHS) esters, located at either end of its structure.[1][4] This symmetry means it targets the same functional group on interacting molecules, in this case, primary amines.

-

Amine-Reactive: The NHS esters are highly reactive towards the nucleophilic primary amine groups (-NH₂) found on the side chains of lysine residues and the N-termini of proteins.[1][6][7] This reaction forms a stable, covalent amide bond.[4][6]

-

Thiol-Cleavable: The defining feature of DSP is the disulfide bond (-S-S-) located centrally within its spacer arm.[4] This bond is stable under typical physiological conditions but can be readily cleaved using reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1][4] This reversibility is a critical advantage, allowing for the dissociation of crosslinked complexes for downstream analysis.[4]

-

Membrane Permeability: As a non-sulfonated, relatively lipophilic molecule, DSP can readily permeate cell membranes.[1][8][9] This crucial property enables its use for in vivo crosslinking of intracellular protein complexes, effectively "freezing" interactions within their native cellular context.[1][10] For applications requiring restriction to the cell surface, its water-soluble, membrane-impermeable analog, DTSSP, is the preferred choice.[1][11]

Quantitative Data Summary

For ease of reference and experimental planning, the key quantitative properties of DSP are summarized below.

| Property | Value | Source(s) |

| Alternative Names | Lomant's Reagent, DTSP | [3][12][13] |

| CAS Number | 57757-57-0 | [3][8][12] |

| Molecular Formula | C₁₄H₁₆N₂O₈S₂ | [3][12][14] |

| Molecular Weight | 404.42 g/mol | [3][12][13] |

| Spacer Arm Length | 12.0 Å | [5][12][15] |

| Reactive Groups | N-hydroxysuccinimide (NHS) Esters | [1][4] |

| Target Functionality | Primary Amines (-NH₂) | [1][6] |

| Cleavability | Thiol-cleavable (Disulfide Bond) | [1][4] |

| Solubility | Soluble in DMSO, DMF; Insoluble in water | [1][5][16] |

Mechanism of Action: Covalent Capture and Reversible Release

The utility of DSP is rooted in a two-stage chemical process: a highly efficient crosslinking reaction followed by a controlled cleavage step.

Part 1: Amine-Reactive Crosslinking

The crosslinking reaction is a nucleophilic acyl substitution.[6] An unprotonated primary amine on a protein attacks the electrophilic carbonyl carbon of one of DSP's NHS esters. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[4][6][7] With two such reactive ends, a single DSP molecule can covalently bridge two proteins that are in close proximity, effectively capturing the interaction.

The efficiency of this reaction is highly pH-dependent.[6][7] The optimal pH range is typically between 7.2 and 9.0.[11][12] Below pH 7, primary amines are increasingly protonated (-NH₃⁺), which renders them non-nucleophilic and drastically slows the reaction.[17] Conversely, at pH levels above 9.0, the hydrolysis of the NHS ester itself begins to compete significantly with the desired aminolysis, reducing the crosslinking efficiency.[7][17]

Caption: The two-step mechanism of DSP crosslinking primary amines on interacting proteins.

Part 2: Reductive Cleavage

The strategic inclusion of a disulfide bond in the DSP spacer arm allows for the reversal of the crosslink. This is achieved through a thiol-disulfide exchange reaction. Reducing agents such as DTT reduce the disulfide bond to two sulfhydryl (-SH) groups, thereby cleaving the crosslinker in half and separating the previously linked proteins.[4][18] This step is fundamental for many downstream analyses, such as identifying individual protein components of a complex by SDS-PAGE or mass spectrometry.

Caption: Cleavage of the DSP crosslink via reduction of the central disulfide bond.

Experimental Design and Key Protocols

From a practical standpoint, the success of a DSP crosslinking experiment hinges on careful planning and optimization. The following sections provide self-validating, step-by-step protocols for common applications, grounded in the chemical principles discussed above.

Critical Pre-experimental Considerations

-

Buffer Selection: This is paramount. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the target proteins for reaction with DSP, effectively quenching the crosslinker.[11] Phosphate-buffered saline (PBS), HEPES, bicarbonate, or borate buffers at pH 7.2-8.5 are excellent choices.[7][11]

-

DSP Preparation: DSP is moisture-sensitive and will hydrolyze in aqueous solutions.[12] It must be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use to create a concentrated stock solution (e.g., 10-50 mM).[5][11][12][16] Always allow the DSP vial to equilibrate to room temperature before opening to prevent moisture condensation.[12]

-

Concentration Optimization: The optimal DSP concentration is a balance. Too little will result in inefficient crosslinking, while too much can lead to extensive, non-specific polymerization of proteins, forming large aggregates that are difficult to analyze.[19] It is essential to perform a concentration titration, typically ranging from 0.1 to 2 mM, to determine the ideal condition for your specific system.[19][20]

Experimental Workflow Overview

Caption: A generalized workflow for a typical DSP crosslinking experiment.

Protocol 1: Intracellular Crosslinking in Live Cells

This protocol is designed to capture protein interactions within their native cellular environment.

-

Cell Culture: Grow cells to the desired confluency (typically 80-90%) in standard culture dishes.

-

Cell Washing: Gently wash the cells twice with 5-10 mL of pre-warmed (37°C), amine-free buffer, such as PBS (pH 7.4), to remove any amine-containing components from the culture medium.[12]

-

DSP Preparation: Immediately before use, prepare a stock solution of DSP in dry DMSO (e.g., 100 mM).[19] Dilute this stock into pre-warmed PBS to the desired final working concentration (e.g., starting with a range of 0.1, 0.5, and 1.0 mM for optimization).[19]

-

Crosslinking Reaction: Aspirate the final wash buffer from the cells and add the DSP-containing PBS to completely cover the cell monolayer (e.g., 5 mL for a 10 cm dish).[19]

-

Incubation: Incubate the cells at 37°C for 30 minutes in a CO₂ incubator.[19] Alternatively, the reaction can be performed for 2 hours on ice to slow down cellular processes, though this may alter some interactions.[12][20]

-

Quenching: Terminate the reaction by adding a concentrated stock of Tris-HCl (pH 7.5) directly to the dish to a final concentration of 20-50 mM.[11] Gently swirl and incubate for an additional 15 minutes at room temperature.[12] The primary amines in Tris will react with and neutralize any remaining active DSP.

-

Cell Harvesting and Lysis: Wash the cells twice with ice-cold PBS to remove the quenching buffer. The cells can now be lysed using a desired lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors for subsequent analysis like immunoprecipitation and Western blotting.

Protocol 2: Cleavage of Crosslinked Samples for SDS-PAGE

This protocol describes how to reverse the crosslink prior to electrophoretic analysis.

-

Sample Preparation: To your crosslinked protein sample (e.g., the eluate from an immunoprecipitation), add SDS-PAGE loading buffer.

-

Addition of Reducing Agent: The key step is to add a reducing agent. For standard Laemmli buffer that already contains 2-mercaptoethanol, ensure it is fresh. For buffers lacking a reducing agent, add DTT to a final concentration of 50-100 mM.[18]

-

Incubation: Heat the sample at 95-100°C for 5-10 minutes.[10] For particularly stubborn crosslinks, extending the boiling time to 15 minutes can improve cleavage efficiency.[21]

-

Analysis: The sample is now ready to be loaded onto an SDS-PAGE gel. A proper control is to run a non-reduced sample (-DTT) alongside the reduced sample (+DTT). In the non-reduced lane, the crosslinked complex will appear as a higher molecular weight band, which should disappear or be significantly diminished in the reduced lane, with corresponding increases in the intensity of the bands for the individual protein components.

Downstream Applications, Advantages, and Limitations

The ability to capture and then release interacting proteins makes DSP a powerful tool for a variety of applications, including:

-

Stabilizing Weak PPIs: Capturing transient interactions for successful co-immunoprecipitation.[10][19]

-

Structural Proteomics: Providing spatial constraints for mapping the three-dimensional architecture of protein complexes.[4][22][23]

-

Tissue Fixation: Acting as a reversible alternative to formaldehyde for fixing tissues prior to immunostaining or laser capture microdissection, which can improve protein and RNA recovery.[2][24][25]

-